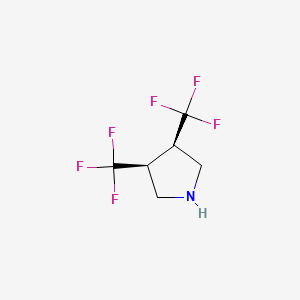
(3R,4S)-3,4-Bis(trifluoromethyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4S)-3,4-Bis(trifluoromethyl)pyrrolidine is a chiral pyrrolidine derivative characterized by the presence of two trifluoromethyl groups at the 3 and 4 positions of the pyrrolidine ring. This compound is of significant interest in medicinal chemistry and pharmaceutical research due to its unique structural features and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF₃I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under specific reaction conditions .
Industrial Production Methods
Industrial production of (3R,4S)-3,4-Bis(trifluoromethyl)pyrrolidine may involve large-scale radical trifluoromethylation processes, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
(3R,4S)-3,4-Bis(trifluoromethyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the trifluoromethyl groups or other functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents such as lithium aluminum hydride (LiAlH₄), and nucleophiles like sodium methoxide (NaOMe). Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions include oxidized pyrrolidine derivatives, reduced trifluoromethylated compounds, and various substituted pyrrolidines with potential biological activities .
科学的研究の応用
(3R,4S)-3,4-Bis(trifluoromethyl)pyrrolidine has a wide range of scientific research applications:
作用機序
The mechanism of action of (3R,4S)-3,4-Bis(trifluoromethyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The stereochemistry of the compound plays a crucial role in its biological activity, influencing its binding mode and efficacy .
類似化合物との比較
Similar Compounds
(3R,4S)-4-(2,4,5-Trifluorophenyl)-pyrrolidin-3-ylamine: This compound shares a similar pyrrolidine scaffold with trifluoromethyl groups, exhibiting comparable biological activities.
(3R,4S)-4-[2-(Trifluoromethyl)phenyl]-3-pyrrolidinyl}methanol: Another related compound with trifluoromethyl groups, used in various chemical and biological studies.
Uniqueness
(3R,4S)-3,4-Bis(trifluoromethyl)pyrrolidine is unique due to its specific stereochemistry and the presence of two trifluoromethyl groups, which confer distinct physicochemical properties and biological activities. Its ability to modulate specific molecular targets with high selectivity makes it a valuable compound in medicinal chemistry and pharmaceutical research .
特性
分子式 |
C6H7F6N |
|---|---|
分子量 |
207.12 g/mol |
IUPAC名 |
(3R,4S)-3,4-bis(trifluoromethyl)pyrrolidine |
InChI |
InChI=1S/C6H7F6N/c7-5(8,9)3-1-13-2-4(3)6(10,11)12/h3-4,13H,1-2H2/t3-,4+ |
InChIキー |
FFXGRLTZDZQINO-ZXZARUISSA-N |
異性体SMILES |
C1[C@H]([C@H](CN1)C(F)(F)F)C(F)(F)F |
正規SMILES |
C1C(C(CN1)C(F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


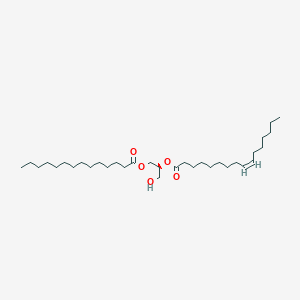
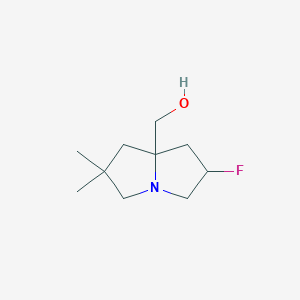
![3-Methoxy-N-methyl-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide](/img/structure/B15219297.png)
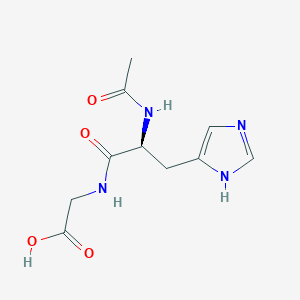

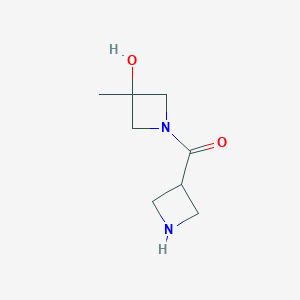
![Spiro[cyclopropane-1,6'-thieno[2,3-c]pyrrol]-4'(5'H)-one](/img/structure/B15219322.png)
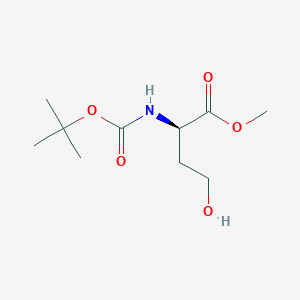
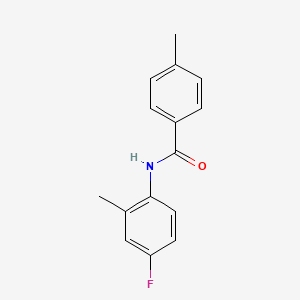
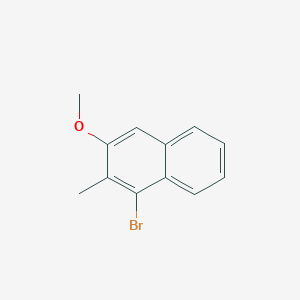
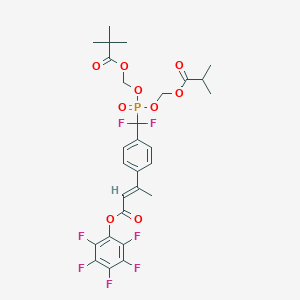
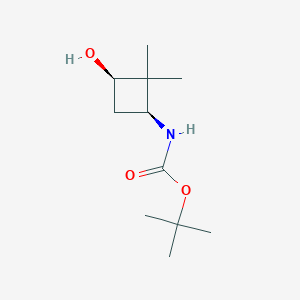
![5-(2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-7-yl)pyridin-2-amine hydrochloride](/img/structure/B15219386.png)
![tert-Butyl (8aS)-6-oxo-7-(prop-2-yn-1-yl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B15219391.png)
